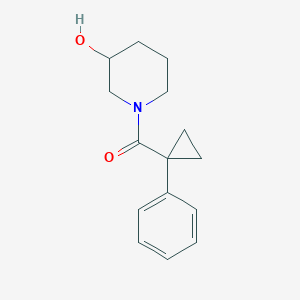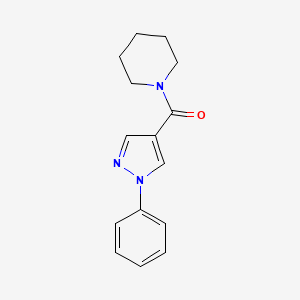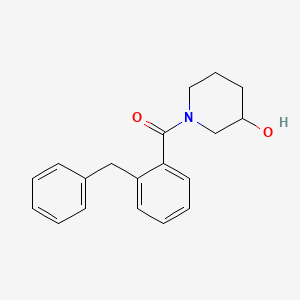
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone, also known as PHP or PHP-1, is a synthetic designer drug that belongs to the class of cathinones. It is a potent psychostimulant and has been found to have similar effects to other cathinones such as MDPV and alpha-PVP. PHP has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However,
Wirkmechanismus
The mechanism of action for (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone involves its ability to inhibit the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, leading to increased activity in the brain's reward pathways. This can lead to feelings of euphoria and increased motivation.
Biochemical and Physiological Effects:
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as body temperature. It can also lead to dehydration and electrolyte imbalances. In addition, (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been found to cause neurotoxicity in animal models, leading to damage to dopaminergic and serotonergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone in lab experiments include its potent psychostimulant effects, which can be useful in studying the effects of dopamine and norepinephrine on the brain. However, the limitations of using (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone include its potential for neurotoxicity and its high abuse potential.
Zukünftige Richtungen
For the study of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone could include further investigation into its mechanism of action, as well as its potential therapeutic uses. Additionally, more research could be done to investigate the long-term effects of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone use on the brain and body. Finally, studies could be done to investigate the potential for abuse and addiction associated with (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone use.
Synthesemethoden
The synthesis method for (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone involves the reaction of piperidine with cyclopropyl ketone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to increased locomotor activity, hyperthermia, and reward-seeking behavior.
Eigenschaften
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-13-7-4-10-16(11-13)14(18)15(8-9-15)12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGOWUYSINAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)





![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)

![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)